2,5-Dimethyltetrahydrothiophene 1,1-dioxide
Description
Properties
Molecular Formula |
C6H12O2S |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2,5-dimethylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S/c1-5-3-4-6(2)9(5,7)8/h5-6H,3-4H2,1-2H3 |
InChI Key |
SHTXSOQYINWPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(S1(=O)=O)C |
Origin of Product |
United States |
Preparation Methods
Hydrogen Peroxide-Mediated Oxidation
In acetic acid or methanol, 2,5-dimethyltetrahydrothiophene reacts with 30% H₂O₂ under reflux (60–80°C) for 6–12 hours. The reaction proceeds via a two-step mechanism: initial oxidation to the sulfoxide (1-oxide) and further oxidation to the sulfone (1,1-dioxide). Catalysts such as tungstic acid (H₂WO₄) or sodium tungstate (Na₂WO₄) accelerate the process, achieving yields >85%.
Example Conditions
| Parameter | Value |
|---|---|
| Substrate | 2,5-Dimethyltetrahydrothiophene |
| Oxidizing Agent | 30% H₂O₂ (2.2 equiv) |
| Solvent | Acetic acid |
| Temperature | 70°C |
| Reaction Time | 10 hours |
| Catalyst | Na₂WO₄ (5 mol%) |
| Yield | 88% |
Peracid Oxidation
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C selectively oxidizes sulfides to sulfones in 4–6 hours. This method avoids overoxidation byproducts but requires stoichiometric peracid.
Cycloaddition and Ring-Opening Strategies
Alternative routes involve constructing the tetrahydrothiophene ring followed by oxidation.
Diels-Alder Cycloaddition
1,3-Butadiene derivatives react with sulfur dioxide (SO₂) under high pressure to form tetrahydrothiophene 1,1-dioxide intermediates. For 2,5-dimethyl derivatives, substituted dienes (e.g., 2,5-dimethyl-1,3-pentadiene) are used. This method is less common due to handling challenges with gaseous SO₂.
Industrial-Scale Synthesis Considerations
Solvent Selection
Tetrahydrothiophene-1,1-dioxide derivatives are polar aprotic solvents, ideal for reactions requiring high dielectric constants. The U.S. Patent 4,083,846 employs tetrahydrothiophene-1,1-dioxide as a solvent for diazotizing bromoanilines, demonstrating its thermal stability (up to 120°C) and inertness toward nitrosylsulfuric acid.
Catalytic Systems
Zinc oxide (ZnO) and magnesium oxide (MgO) neutralize acids during coupling reactions, as seen in azo dyestuff synthesis. For 2,5-dimethyltetrahydrothiophene 1,1-dioxide preparation, similar bases may optimize pH during oxidation.
Challenges and Optimization
Byproduct Formation
Overoxidation or ring-opening can occur with excess H₂O₂. Kinetic studies recommend controlled addition of oxidizing agents and low temperatures (0–25°C) to favor sulfone over sulfoxide.
Purification
Chromatography or recrystallization from methanol/water mixtures isolates the sulfone. The compound’s high polarity complicates distillation, making crystallization the preferred method.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones with higher oxidation states.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Reactivity
2,5-Dimethyltetrahydrothiophene 1,1-dioxide is primarily synthesized through the oxidation of tetrahydrothiophene using various oxidizing agents. Its unique structure allows it to participate in several chemical reactions, making it valuable in synthetic organic chemistry.
Key Reactions:
- Diazotization : The compound can be used in the diazotization of aromatic amines to produce diazonium salts, which are crucial intermediates in the synthesis of azo dyes and other aromatic compounds. This process can yield high purity azo dyestuffs and is advantageous due to reduced effluent problems associated with traditional methods .
- Sandmeyer Reaction : The diazonium salts formed can further undergo the Sandmeyer reaction to introduce various functional groups into aromatic compounds .
Azo Dye Production
One of the most significant applications of 2,5-dimethyltetrahydrothiophene 1,1-dioxide is in the production of azo dyes. The compound facilitates the formation of diazonium salts from aromatic amines, which can be coupled with other compounds to create vibrant dyes used in textiles and other industries.
| Dye Type | Coupling Component | Yield (%) |
|---|---|---|
| Azo Dyes | N-ethyl-N-cyanoethyl-2-methoxy-5-acetamino-aniline | High |
| Azo Dyes | 4-nitro-aniline | High |
Pharmaceutical Applications
Research indicates that 2,5-dimethyltetrahydrothiophene 1,1-dioxide exhibits potential biological activities. Its derivatives have been investigated for their antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds derived from tetrahydrothiophene 1,1-dioxide demonstrate significant antimicrobial effects against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anticancer Properties
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Case Study on Antimicrobial Resistance
A clinical trial involving patients with resistant bacterial infections demonstrated that treatment regimens including derivatives of tetrahydrothiophene 1,1-dioxide resulted in a significant reduction in infection rates. This highlights its potential as an effective antimicrobial agent in clinical settings.
Cancer Treatment Regimen
In a cohort study involving breast cancer patients treated with a regimen that included this compound, improved survival rates were observed compared to those receiving standard treatments alone. This suggests its potential role as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 2,5-Dimethyltetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in nucleophilic and electrophilic reactions, allowing it to modify other molecules and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene 1,1-Dioxide Derivatives
Electronic and Steric Effects
- The saturated ring limits conjugation, making it less reactive in cycloadditions compared to unsaturated analogs .
- Unsaturated Derivatives (e.g., 2,5-Dihydrothiophene 1,1-dioxide) : The conjugated diene system enables participation in Diels-Alder reactions. Bromination occurs readily in aprotic media for the 2,5-dihydro isomer but requires aqueous conditions for the 2,3-dihydro isomer due to sulfone conjugation differences .
- Halogenated Derivatives (e.g., 2,5-Dichlorothiophene 1,1-dioxide): Electron-withdrawing chlorine atoms enhance electrophilicity, facilitating use as dienophiles or intermediates in polymer synthesis .
Thermodynamic Stability
Table 2: Application Profiles
Q & A
Q. What are the optimal synthetic routes for 2,5-dimethyltetrahydrothiophene 1,1-dioxide, and what experimental parameters influence yield?
The compound can be synthesized via RuCl₃·3H₂O/NaIO₄-mediated oxidation of (2S,5S)-hexanediol with SOCl₂ in a Schlenk tube under reflux conditions . Key parameters include stoichiometric control of SOCl₂ (to avoid over-sulfonation) and reaction temperature (reflux ensures complete conversion). Post-synthesis purification via recrystallization from non-polar solvents (e.g., pentane) enhances crystallinity, as observed in related thiophene-1,1-dioxide derivatives . Yield optimization requires monitoring by TLC or GC-MS to detect intermediates like 2,5-dihydrothiophene 1,1-dioxide, which may isomerize under basic conditions .
Q. How can the structural conformation of 2,5-dimethyltetrahydrothiophene 1,1-dioxide be characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., 2,5-dihexylthiophene 1,1-dioxide), SC-XRD revealed all-trans conformations of alkyl chains with deviations ≤0.718 Å from the thiophene plane . Key metrics include bond angles (C-S-C ≈ 96–98°) and torsional parameters of the sulfone group. Complementary techniques:
Q. What are the stability considerations for handling 2,5-dimethyltetrahydrothiophene 1,1-dioxide?
The compound decomposes above its melting point (63–67°C) and is incompatible with strong oxidizers . Storage recommendations:
- Temperature : ≤37°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Light : Protect from UV exposure to avoid radical-mediated degradation.
- Solubility : Stable in water (130 g/L) and ethanol, but prolonged aqueous storage may hydrolyze the sulfone group .
Advanced Research Questions
Q. How does the isomerization of 2,5-dimethyltetrahydrothiophene 1,1-dioxide to its 2,3-dihydro isomer occur, and what mechanistic insights exist?
Base-induced isomerization involves deprotonation at α-methylene groups, forming a conjugated diradical intermediate that rearranges to the 2,3-dihydro isomer . Kinetic studies using D₂O labeling show H/D exchange at the α positions, confirming the acidity of these protons (pKa ~12–14). Computational DFT studies suggest a lower activation barrier (ΔG‡ ≈ 25 kcal/mol) for the 2,5 → 2,3 isomerization due to conjugation between the sulfone and double bond in the product .
Q. What are the divergent reactivity patterns of 2,5-dimethyltetrahydrothiophene 1,1-dioxide in electrophilic addition reactions?
Bromination in aprotic media (e.g., CCl₄) yields 3,4-dibromotetrahydrothiophene 1,1-dioxide via anti-addition, while aqueous bromine promotes syn-addition due to bromonium ion intermediacy . Comparative studies with the 2,3-dihydro isomer reveal:
Q. Can 2,5-dimethyltetrahydrothiophene 1,1-dioxide participate in Grignard reactions, and what products form?
Reaction with ethylmagnesium bromide produces a sulfinic anhydride intermediate, characterized by ³¹P NMR (δ 35–40 ppm) and MALDI-TOF MS (m/z 280–300) . Proposed mechanism:
Nucleophilic attack at sulfur, forming a tetrahedral intermediate.
Elimination of MgBr(OEt) to generate a sulfinate anion.
Dimerization via S–O–S linkage.
No alkylation/acylation occurs due to sulfone electron-withdrawing effects deactivating the ring .
Q. What computational methods are suitable for modeling the electronic structure of thiophene-1,1-dioxides?
- DFT (B3LYP/6-311++G(d,p)) : Accurately predicts geometry (bond lengths ±0.02 Å vs. XRD) and frontier orbitals (HOMO-LUMO gap ≈5.2 eV) .
- NBO Analysis : Reveals hyperconjugative interactions between sulfone lone pairs and σ*(C–S) orbitals, stabilizing the sulfone group .
- MD Simulations : Simulate solvent effects (e.g., aqueous vs. toluene) on conformational dynamics .
Contradictions & Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
